molecular formula C10H9NS2 B11994087 3-Prop-2-enyl-1,3-benzothiazole-2-thione CAS No. 42477-57-6

3-Prop-2-enyl-1,3-benzothiazole-2-thione

Katalognummer: B11994087
CAS-Nummer: 42477-57-6
Molekulargewicht: 207.3 g/mol
InChI-Schlüssel: MQEGGYFWBHVHGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Prop-2-enyl-1,3-benzothiazole-2-thione is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a prop-2-enyl group attached to the benzothiazole ring, which imparts unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Prop-2-enyl-1,3-benzothiazole-2-thione typically involves the reaction of 2-mercaptobenzothiazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Analyse Chemischer Reaktionen

Types of Reactions

3-Prop-2-enyl-1,3-benzothiazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The prop-2-enyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Prop-2-enyl-1,3-benzothiazole-2-thione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: It is used in the production of rubber accelerators and as a corrosion inhibitor in metalworking fluids.

Wirkmechanismus

The mechanism of action of 3-Prop-2-enyl-1,3-benzothiazole-2-thione varies depending on its application:

    Antimicrobial Activity: The compound disrupts the cell membrane of microorganisms, leading to cell lysis and death.

    Anticancer Activity: It inhibits specific enzymes involved in cell division, thereby preventing cancer cell proliferation.

    Corrosion Inhibition: The compound forms a protective layer on metal surfaces, preventing oxidation and corrosion.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Mercaptobenzothiazole: A precursor in the synthesis of 3-Prop-2-enyl-1,3-benzothiazole-2-thione, known for its use in rubber vulcanization.

    Benzothiazole: The parent compound, widely used in the synthesis of dyes, pharmaceuticals, and rubber chemicals.

    2-Substituted Benzothiazoles: A broad class of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Uniqueness

This compound is unique due to the presence of the prop-2-enyl group, which enhances its reactivity and imparts specific biological activities not observed in other benzothiazole derivatives. This makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

42477-57-6

Molekularformel

C10H9NS2

Molekulargewicht

207.3 g/mol

IUPAC-Name

3-prop-2-enyl-1,3-benzothiazole-2-thione

InChI

InChI=1S/C10H9NS2/c1-2-7-11-8-5-3-4-6-9(8)13-10(11)12/h2-6H,1,7H2

InChI-Schlüssel

MQEGGYFWBHVHGB-UHFFFAOYSA-N

Kanonische SMILES

C=CCN1C2=CC=CC=C2SC1=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.